molecular formula C12H13N3OS2 B2388812 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1207025-94-2

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No.: B2388812
CAS No.: 1207025-94-2
M. Wt: 279.38
InChI Key: FYZXSNJQDGODCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a benzothiazole-urea hybrid compound characterized by a benzo[d]thiazole core substituted with a methylthio (-SMe) group at the 6-position and a urea moiety linked to an allyl (-CH₂CH=CH₂) group. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including anticancer, antimicrobial, and antitubercular activities .

Properties

IUPAC Name

1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-3-6-13-11(16)15-12-14-9-5-4-8(17-2)7-10(9)18-12/h3-5,7H,1,6H2,2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZXSNJQDGODCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 6-(methylthio)benzo[d]thiazol-2-amine with allyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of benzo[d]thiazole, including 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea, exhibit significant anti-cancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The interaction with specific enzymes involved in cancer progression has been noted, particularly targeting pathways related to cell cycle regulation and apoptosis.
  • Case Studies : For instance, studies have shown that similar compounds can induce apoptosis in breast cancer cell lines (MDA-MB 231), demonstrating their potential as therapeutic agents against malignancies .

Anti-Tubercular Activity

The compound's structural similarity to known anti-tubercular agents suggests potential efficacy against Mycobacterium tuberculosis:

  • In Vitro Studies : Compounds with similar structural motifs have displayed promising results in inhibiting the growth of M. tuberculosis, with some derivatives achieving low minimum inhibitory concentrations (MICs) .
  • Mechanism of Action : The proposed mechanism involves inhibition of the enoyl acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid synthesis in the bacterial cell wall .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit urease, an enzyme linked to various pathological conditions:

  • Urease Inhibition : Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. The thiourea moiety is known for its urease-inhibitory activity, making this compound a candidate for further exploration .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize the biological activity through structural modifications:

CompoundR GroupIC50 (µM)Activity
1H10Moderate
2CH35High
3Cl8Moderate

This table illustrates how variations in the R group influence the compound's inhibitory potency against specific biological targets .

Mechanism of Action

The mechanism of action of 1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Urea-Benzothiazole Hybrids (e.g., 6r–6v)

  • Structural Differences: Compounds such as 1-(6-chlorobenzo[d]thiazol-2-yl)-3-(6-((7-chloroquinolin-4-yl)amino)hexyl)urea (6r) feature a chloroquinoline substituent and a hexyl spacer, contrasting with the allyl and methylthio groups in the target compound .
  • Biological Activity: These hybrids exhibit potent antitubercular activity (MIC: 0.8–1.6 µg/mL against M. tuberculosis), attributed to the quinoline moiety’s DNA intercalation properties.
  • Thermal Stability : Melting points for 6r–6v range from 192°C to 259°C, suggesting high crystallinity. The allyl group in the target compound may lower its melting point due to reduced symmetry .

1-Alkyl-3-(6-Substituted Benzo[d]thiazol-2-yl)urea Derivatives

  • Structural Variations: Derivatives like 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea () replace the methylthio group with a sulfonamide-pyridine moiety and use linear alkyl chains (e.g., methyl, ethyl) instead of allyl .
  • Pharmacological Profile: These compounds act as dual PI3K/mTOR inhibitors with IC₅₀ values of 0.2–4.8 µM in cancer cell lines.
  • Toxicity : Low toxicity (LD₅₀ > 500 mg/kg in mice) is reported for sulfonamide derivatives, suggesting that electron-withdrawing groups (e.g., sulfonamide) may reduce off-target effects compared to methylthio .

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

  • Simpler Urea Analogue : This compound (CAS: 15382-15-7) lacks the methylthio and allyl groups, featuring an ethyl substituent on the urea .
  • The ethyl group’s smaller size may result in weaker target binding compared to the allyl group’s π-orbital interactions .

Key Data Table: Comparative Analysis

Compound Substituents (Benzothiazole) Urea Chain Bioactivity (IC₅₀/MIC) Toxicity (LD₅₀)
Target Compound 6-(methylthio) Allyl Not reported Not reported
6r (Quinoline hybrid) 6-chloro Hexyl-quinoline 0.8 µg/mL (Antitubercular) Moderate (Cell-based)
Sulfonamide-Pyridine Derivative 6-sulfonamide-pyridine Alkyl (C₃–C₆) 0.2–4.8 µM (Anticancer) >500 mg/kg (Mice)
1-Ethylurea Analogue None Ethyl Not reported Not reported

Biological Activity

1-Allyl-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on recent studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 6-(methylthio)benzo[d]thiazole with allyl isocyanate. The process can be optimized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The chemical structure can be confirmed using techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties.

  • Gram-positive Bacteria : The compound has shown potent activity against clinical strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.39 μM. This suggests a strong potential for development as a new class of antibiotics .
  • Biofilm Disruption : In addition to its antibacterial effects, certain derivatives have been reported to inhibit biofilm formation and eradicate preformed biofilms, indicating a multifaceted mechanism of action that could be beneficial in treating chronic infections .

Anticancer Activity

The antiproliferative effects of this compound have also been investigated:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). Results indicated moderate to potent antiproliferative activity, with IC50 values that suggest its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against a range of bacterial strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, particularly in inhibiting the growth of MRSA.

Study 2: Anticancer Properties

Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through mechanisms involving mitochondrial disruption and activation of caspases. This highlights its potential for further development in cancer therapeutics .

Research Findings Summary Table

Activity Type Target Organisms/Cell Lines MIC/IC50 Values Mechanism
AntimicrobialMRSA0.39 μMBiofilm inhibition
Gram-negative bacteriaModerate efficacyDisruption of cell membrane
AnticancerHCT116, MCF-7, A549VariesInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.